alpha-D-mannose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-mannose 1-phosphate is a phosphorylated sugar molecule with the chemical formula C6H13O9P. It is an important intermediate in the metabolism of mannose, a type of sugar that is involved in various biological processes. This compound plays a crucial role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-mannose 1-phosphate can be synthesized through several methods. One common approach involves the enzymatic conversion of D-mannose 6-phosphate to this compound using the enzyme phosphomannomutase . Another method involves the phosphitylation of tetraacetylated D-mannose, followed by hydrolysis to yield H-phosphonate monoester. This is then silylated, followed by oxidative coupling and hydrolysis to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial enzymes. Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to convert D-mannose into this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-mannose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different sugar acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions to form different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various glycosyl donors for substitution reactions .
Major Products
The major products formed from these reactions include sugar acids, sugar alcohols, and glycosides, which have various applications in biochemistry and pharmaceuticals .
Scientific Research Applications
Alpha-D-mannose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in the study of metabolic pathways involving mannose and its derivatives.
Medicine: It is used in the development of drugs targeting glycoprotein-related diseases and as a diagnostic tool for certain metabolic disorders.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of various biochemicals
Mechanism of Action
Alpha-D-mannose 1-phosphate exerts its effects through its involvement in the mannose metabolism pathway. It is converted to GDP-mannose by the enzyme mannose 1-phosphate guanylyltransferase. GDP-mannose then serves as a donor substrate for various mannosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids . The molecular targets include enzymes like phosphomannomutase and mannose 1-phosphate guanylyltransferase .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-mannose: A simple sugar that is a precursor to alpha-D-mannose 1-phosphate.
D-mannose 1-phosphate: A similar compound with a different stereochemistry.
Alpha-D-mannose 1-phosphate (2-): The dianion form of alpha-D-mannose 1-phosphate.
Uniqueness
Alpha-D-mannose 1-phosphate is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Its ability to act as a donor substrate for mannosyltransferases sets it apart from other similar compounds .
Properties
CAS No. |
15978-07-1 |
---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |
InChI Key |
HXXFSFRBOHSIMQ-RWOPYEJCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.